molecular formula C11H11N3O3S B13968506 1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol

1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol

Cat. No.: B13968506
M. Wt: 265.29 g/mol
InChI Key: UKZGVQVXYGPVKG-UHFFFAOYSA-N
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Description

1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol is a compound that features a unique combination of a pyrrolidine ring and a nitrobenzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the nitrobenzothiazole group. One common synthetic route includes:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as microwave irradiation or one-pot multicomponent reactions .

Chemical Reactions Analysis

1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles depending on the desired substitution .

Scientific Research Applications

1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of these two moieties, which can result in synergistic effects and enhanced biological activities .

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and biological activities make it a valuable subject for ongoing research and development.

Properties

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

1-(5-nitro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol

InChI

InChI=1S/C11H11N3O3S/c15-8-3-4-13(6-8)11-12-9-5-7(14(16)17)1-2-10(9)18-11/h1-2,5,8,15H,3-4,6H2

InChI Key

UKZGVQVXYGPVKG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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